molecular formula C13H20N2O2S B6038532 3-allyl-2-(hexylthio)-6-hydroxy-4(3H)-pyrimidinone

3-allyl-2-(hexylthio)-6-hydroxy-4(3H)-pyrimidinone

Cat. No. B6038532
M. Wt: 268.38 g/mol
InChI Key: RAMPHVIMWZIGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-2-(hexylthio)-6-hydroxy-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrimidinone derivative that has been synthesized through various methods and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-allyl-2-(hexylthio)-6-hydroxy-4(3H)-pyrimidinone involves its binding to the active site of DHODH, thereby inhibiting its activity. This results in the depletion of intracellular pyrimidine nucleotides, which ultimately leads to the inhibition of cell proliferation.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 3-allyl-2-(hexylthio)-6-hydroxy-4(3H)-pyrimidinone has also been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of viruses such as dengue and Zika, and modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-allyl-2-(hexylthio)-6-hydroxy-4(3H)-pyrimidinone in lab experiments is its high potency and selectivity for DHODH inhibition. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 3-allyl-2-(hexylthio)-6-hydroxy-4(3H)-pyrimidinone. One area of interest is the development of more potent and selective DHODH inhibitors based on the structure of this compound. Another area of interest is the exploration of its potential applications in the treatment of viral infections, autoimmune diseases, and other diseases where DHODH inhibition may be therapeutically beneficial. Finally, further studies are needed to better understand the biochemical and physiological effects of this compound and its potential side effects.
In conclusion, 3-allyl-2-(hexylthio)-6-hydroxy-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research is needed to fully understand the potential therapeutic applications of this compound.

Synthesis Methods

There are various methods for synthesizing 3-allyl-2-(hexylthio)-6-hydroxy-4(3H)-pyrimidinone, but one of the most commonly used methods involves the reaction of 2,4-dioxo-5-hexylthiomethyl-pyrimidine with allyl bromide in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed to obtain 3-allyl-2-(hexylthio)-6-hydroxy-4(3H)-pyrimidinone.

Scientific Research Applications

3-allyl-2-(hexylthio)-6-hydroxy-4(3H)-pyrimidinone has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, and its inhibition has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, autoimmune diseases, and viral infections.

properties

IUPAC Name

2-hexylsulfanyl-6-hydroxy-3-prop-2-enylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-3-5-6-7-9-18-13-14-11(16)10-12(17)15(13)8-4-2/h4,10,16H,2-3,5-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMPHVIMWZIGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=NC(=CC(=O)N1CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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